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molecular formula C12H9ClN2O B2894962 N-(5-chloropyridin-2-yl)benzamide CAS No. 258338-66-8

N-(5-chloropyridin-2-yl)benzamide

Cat. No. B2894962
M. Wt: 232.67
InChI Key: RBITUHRFBJZRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700628B2

Procedure details

To 2-[4-(tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyrdin-2-yl)benzamide (30 mg, 59 pmnol) in a 4 mL screw cap vial is added polymer-supported carbodiimide (P-EPC, 280 mg @0.85 mmol/g, 4 eq) and a carboxylic acid of choice (120 micromoles, 2 eq), followed by 3 mL of 4:1 (amylene stabilized) chloroform:tert-butyl alcohol. Where acid hydrochloride salts are used, piperidinomethyl polystyrene resin (100 mg @2.6-2.8 mmol/g) is added to effect reaction. The vial is capped, shaken overnight at room temperature, then the mixture is filtered. Retentates are washed with amylene stabilized chloroform (3 mL), and the combined filtrate and wash are concentrated in vacuo to afford the amide derivative of the compound of Example 202.
Name
2-[4-(tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyrdin-2-yl)benzamide
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
piperidinomethyl polystyrene resin
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(N[C:12]2[CH:27]=[CH:26][CH:25]=[CH:24][C:13]=2[C:14]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][N:18]=2)=[O:15])=O)=C(OC2CCNCC2)C=1)(C)(C)C.N=C=N.C(Cl)(Cl)Cl>C(O)(C)(C)C>[Cl:23][C:20]1[CH:21]=[CH:22][C:17]([NH:16][C:14](=[O:15])[C:13]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:12]=2)=[N:18][CH:19]=1

Inputs

Step One
Name
2-[4-(tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyrdin-2-yl)benzamide
Quantity
30 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)NC2=C(C(=O)NC3=NC=C(C=C3)Cl)C=CC=C2)C=C1)OC1CCNCC1
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
N=C=N
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
hydrochloride salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
piperidinomethyl polystyrene resin
Quantity
100 mg
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial is capped
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
Retentates are washed with amylene
WASH
Type
WASH
Details
the combined filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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